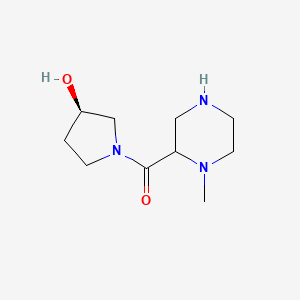
(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol
描述
(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring and a piperazine moiety
属性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
[(3R)-3-hydroxypyrrolidin-1-yl]-(1-methylpiperazin-2-yl)methanone |
InChI |
InChI=1S/C10H19N3O2/c1-12-5-3-11-6-9(12)10(15)13-4-2-8(14)7-13/h8-9,11,14H,2-7H2,1H3/t8-,9?/m1/s1 |
InChI 键 |
ULPCXCLRDNKLAT-VEDVMXKPSA-N |
手性 SMILES |
CN1CCNCC1C(=O)N2CC[C@H](C2)O |
规范 SMILES |
CN1CCNCC1C(=O)N2CCC(C2)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrrolidine and piperazine rings under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety might interact with neurotransmitter receptors, while the pyrrolidine ring could influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidine
- (3R)-1-(1-ethylpiperazine-2-carbonyl)pyrrolidin-3-ol
- (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-2-ol
Uniqueness
What sets (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol apart from similar compounds is its specific stereochemistry and the presence of both the piperazine and pyrrolidine rings, which can confer unique biological activity and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


